N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclopentyl group at the N6 position and a 4-ethoxyphenyl substituent at the N4 position.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-2-31-20-14-12-18(13-15-20)26-22-21-16-25-30(19-10-4-3-5-11-19)23(21)29-24(28-22)27-17-8-6-7-9-17/h3-5,10-17H,2,6-9H2,1H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCONSZBJCVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2. CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity of CDK2.
Biological Activity
N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | YCBUUZJSHZPFQG-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves the reaction of various starting materials under specific conditions. Common methods include:
- Ugi Reaction : This method employs α-amino acids and isocyanides to form the desired heterocyclic structures.
- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Its mechanism is believed to involve:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis; thus, inhibiting it can lead to reduced cell proliferation.
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains by disrupting their cellular processes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. In vitro tests demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 60.70 |
| PC-3 | 49.79 |
| RKO | 78.72 |
These results indicate that the compound effectively inhibits cell growth in these cell lines at micromolar concentrations .
Antimicrobial Activity
The compound was also tested for its antimicrobial properties against various pathogens. The results indicated notable efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at N4 and N6 Positions
The N4 and N6 substituents critically influence physicochemical properties and biological activity. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
- N6 Substituents : The cyclopentyl group balances steric bulk and lipophilicity. Cycloheptyl () increases hydrophobicity, while diethyl () reduces metabolic stability due to higher polarity .
- Molecular Weight : The target compound likely falls within the 400–420 g/mol range, aligning with drug-like properties. Smaller analogs (e.g., ) may exhibit better bioavailability but reduced target affinity .
Notes
- Contradictions: and report similar molecular weights (~400–402 g/mol) but differ in substituent effects on activity (diethyl vs. dimethylaminoethyl).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
